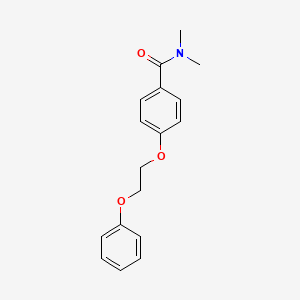
1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine, also known as DF-MPPO, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of piperazine derivatives and has been found to possess potential applications in various fields, including neuroscience, pharmacology, and psychiatry.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine is primarily attributed to its interaction with the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is widely distributed in various tissues, including the brain, heart, and liver. It has been implicated in various physiological and pathological processes, including pain perception, mood regulation, and neuroprotection. 1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine binds to the sigma-1 receptor and modulates its activity, leading to the activation of various signaling pathways that mediate its therapeutic effects.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine has been found to exert various biochemical and physiological effects in animal models. In the brain, it has been shown to increase the release of neurotransmitters, such as dopamine and acetylcholine, which are involved in cognitive function and memory. 1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine has also been found to reduce oxidative stress and inflammation, which are implicated in various neurological and psychiatric disorders. In addition, 1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine has several advantages for lab experiments. It is a highly selective and potent sigma-1 receptor antagonist, which makes it an ideal tool for studying the role of this receptor in various physiological and pathological processes. 1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine is also relatively stable and can be easily synthesized in large quantities, which makes it a cost-effective research tool. However, 1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine has some limitations, including its low solubility in water and its potential toxicity at high doses. These limitations should be taken into consideration when designing experiments using 1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine.
Future Directions
1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine has several potential future directions for scientific research. In neuroscience, it could be further studied for its potential use in the treatment of neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. In pharmacology, it could be further studied for its potential use as an analgesic and anti-inflammatory agent. 1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine could also be further studied for its potential use as an antitumor agent, as it has shown promising results in inducing apoptosis in cancer cells. Additionally, further studies could be conducted to optimize the synthesis method of 1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine and improve its solubility and bioavailability.
Conclusion:
In conclusion, 1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research. It has potential applications in various fields, including neuroscience, pharmacology, and oncology. 1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine acts as a selective antagonist of the sigma-1 receptor and modulates various signaling pathways that mediate its therapeutic effects. 1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine has several advantages for lab experiments, including its selectivity and potency, but also has some limitations, including its low solubility and potential toxicity. 1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine has several potential future directions for scientific research, including its use in the treatment of neurological and psychiatric disorders, as an analgesic and anti-inflammatory agent, and as an antitumor agent.
Synthesis Methods
1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine can be synthesized using a multi-step process that involves the reaction of 2,5-difluorobenzyl chloride with piperazine to form 1-(2,5-difluorobenzyl)piperazine. This intermediate product is then reacted with 4-chlorobenzaldehyde to obtain the final product, 1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine. The purity and yield of the compound can be improved by using various purification techniques, such as recrystallization and chromatography.
Scientific Research Applications
1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. In neuroscience, it has been found to act as a selective antagonist of the sigma-1 receptor, which plays a crucial role in various neurological and psychiatric disorders. 1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In pharmacology, it has been found to possess analgesic and anti-inflammatory properties. 1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine has also been studied for its potential use as an antitumor agent, as it has been found to induce apoptosis in cancer cells.
properties
IUPAC Name |
1-(4-chlorophenyl)-4-[(2,5-difluorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF2N2/c18-14-1-4-16(5-2-14)22-9-7-21(8-10-22)12-13-11-15(19)3-6-17(13)20/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGARVMDNXLEIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5036395.png)
![2-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B5036397.png)
![1,3-dimethyl-5-{[(4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5036402.png)
![N-[2-(acetylamino)ethyl]-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5036405.png)

![(2-{3-[3-(5-ethyl-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine](/img/structure/B5036410.png)
![2-[(4-chlorophenyl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide](/img/structure/B5036418.png)
![1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-2-methylpiperidine](/img/structure/B5036436.png)

![3-ethyl-2-(ethylimino)-5-[(5-iodo-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5036454.png)
![methyl 4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzoate](/img/structure/B5036462.png)
![4-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethoxy}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5036474.png)

![3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5036500.png)